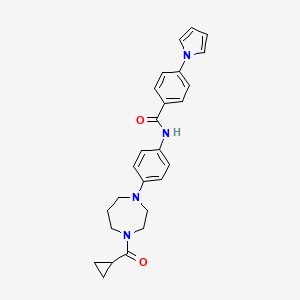

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c31-25(20-6-10-23(11-7-20)28-14-1-2-15-28)27-22-8-12-24(13-9-22)29-16-3-17-30(19-18-29)26(32)21-4-5-21/h1-2,6-15,21H,3-5,16-19H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCCJTNRORTQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article compiles detailed findings from diverse sources, including molecular characteristics, biological assays, and potential therapeutic applications.

Molecular Characteristics

The compound has the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H34N4O3 |

| Molecular Weight | 438.57 g/mol |

| LogP | 3.0621 |

| Polar Surface Area | 60.963 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

These properties indicate a moderate lipophilicity and potential for cell membrane permeability, which are critical for its biological activity.

The compound's mechanism of action primarily involves its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain kinases, which are pivotal in various signaling pathways related to cancer and other diseases. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit the mTOR pathway, a key regulator of cell growth and metabolism .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines:

- Cell Proliferation Inhibition: The compound exhibited significant inhibition of cell proliferation in SW480 and HCT116 colorectal cancer cells with IC50 values of approximately 2 μM and 0.12 μM, respectively. This suggests a potent anti-cancer activity comparable to established chemotherapeutics .

- Mechanistic Insights: Binding studies revealed that the compound interacts with specific protein targets via hydrogen bonding and hydrophobic interactions, contributing to its inhibitory effects on kinase activity .

In Vivo Studies

Preclinical studies involving xenograft models have shown promising results:

- Tumor Growth Reduction: In vivo administration resulted in a marked reduction in tumor size in BALB/C nu/nu mice bearing HCT116 xenografts. The treatment significantly decreased the expression of Ki67, a proliferation marker, indicating reduced tumor growth rates .

Case Studies

Several case studies have documented the compound's effects in specific contexts:

- Colorectal Cancer Treatment: A study highlighted the compound's ability to suppress Wnt-dependent transcriptional activity, which is often dysregulated in colorectal cancer. This was associated with downregulation of cancer-related genes .

- Kinase Inhibition Profiles: Comparative analysis with other known kinase inhibitors revealed that this compound has a unique binding profile that may confer selectivity against certain kinases involved in oncogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a benzamide-diazepane scaffold with analogs reported by Blass et al. (Evidences 1–3). Key structural variations and their implications are outlined below:

Pharmacological Implications (Inferred)

- Cyclopropanecarbonyl : May enhance target engagement via rigid conformational locking, similar to cyclopropane-containing drugs like grazoprevir .

- Pyrrole vs. Thiophene : Pyrrole’s lower electronegativity than thiophene could reduce off-target interactions with sulfur-binding enzymes (e.g., cytochrome P450) .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis of structurally similar 1,4-diazepane-containing benzamides (e.g., ) involves multi-step coupling reactions, often requiring controlled conditions (e.g., anhydrous solvents, low temperatures for lithiation). Purification methods such as normal-phase chromatography (10% MeOH in DCM) and reverse-phase amine chromatography (100% isopropanol) are critical for isolating intermediates . Optimizing stoichiometric ratios of reagents (e.g., n-BuLi in THF) and reaction times (e.g., 1-hour lithiation at -78°C) can enhance yields, as demonstrated in analogous syntheses (34–84% yields reported) .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Structural validation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR peaks for diazepane protons typically appear at δ 2.5–3.5 ppm, while pyrrole protons resonate at δ 6.2–6.8 ppm. HRMS data (e.g., [M+H]+ with <2 ppm error) confirm molecular formula accuracy, as seen in related compounds .

Q. How can solubility and stability be profiled for in vitro assays?

Solubility screening in DMSO followed by dilution in aqueous buffers (e.g., PBS) is standard. Stability studies under physiological pH (7.4) and temperature (37°C) over 24–72 hours, monitored via HPLC, identify degradation products. Analogous compounds (e.g., ) use LC-MS to track hydrolytic stability of amide bonds and pyrrole rings .

Advanced Research Questions

Q. How can computational modeling predict the receptor binding affinity and selectivity of this compound?

Integrated computational approaches (e.g., molecular docking, MD simulations) model interactions with target receptors (e.g., dopamine D3). For example, docking into receptor crystal structures (PDB IDs) identifies key residues (e.g., Asp110 for salt bridges). Free energy perturbation (FEP) calculations quantify cyclopropanecarbonyl group contributions to binding, as shown in ligand design studies .

Q. What strategies resolve contradictory bioactivity data across enzymatic vs. cellular assays?

Orthogonal assays are required:

- Enzymatic assays : Measure direct target inhibition (e.g., IC via fluorescence polarization).

- Cellular assays : Assess membrane permeability and off-target effects (e.g., cytotoxicity via MTT). Discrepancies may arise from poor cellular uptake or metabolite interference. highlights using radioligand binding assays to validate target engagement in complex matrices .

Q. How to design structure-activity relationship (SAR) studies for optimizing pharmacological properties?

SAR requires systematic substitution of functional groups:

- Pyrrole ring : Replace with other heterocycles (e.g., thiophene, ) to modulate electron density.

- Cyclopropanecarbonyl group : Test steric effects by substituting cyclopropane with larger rings (e.g., cyclohexane).

- Diazepane linker : Vary alkyl chain length (e.g., butyl vs. pentyl) to optimize conformational flexibility. Bioactivity data from analogs ( ) guide prioritization of modifications .

Q. What methodologies validate target engagement in vivo for this compound?

Pharmacodynamic (PD) markers include receptor occupancy assays (e.g., ex vivo autoradiography) and biomarker quantification (e.g., cAMP levels for GPCR targets). Isotope-labeled analogs (e.g., -radiolabeling) enable PET imaging to track brain penetration, as applied to diazepane-based ligands .

Data Contradiction & Validation

Q. How to address discrepancies between computational predictions and experimental binding data?

Reassess force field parameters (e.g., partial charges of the cyclopropanecarbonyl group) or solvation models. Experimental validation via isothermal titration calorimetry (ITC) provides direct ΔG measurements. emphasizes iterative refinement of computational models using experimental values .

Q. What analytical techniques confirm the absence of synthetic byproducts affecting bioactivity?

High-resolution LC-MS (HRMS) with mass accuracy <1 ppm identifies impurities. -NMR detects fluorinated byproducts (if applicable). Purity >95% (via HPLC-UV at 254 nm) is required for reliable bioactivity interpretation, as in .

Methodological Framework

Q. How to integrate multi-omics data for mechanistic studies of this compound?

Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify downstream pathways. For example, cyclopropane-containing analogs () upregulate apoptosis-related genes (e.g., BAX, CASP3). Pathway enrichment tools (e.g., Metascape) link omics data to functional annotations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.